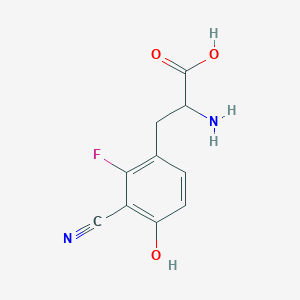

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

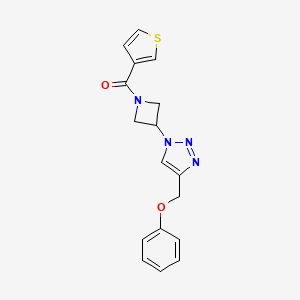

“2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid” is a complex organic compound. It is a derivative of phenylalanine, which is a non-essential amino acid synthesized from phenylalanine in animals . This compound plays a role as a fundamental metabolite .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an amino group, a cyano group, a fluoro group, and a hydroxy group. The InChI code for this compound is 1S/C10H9FN2O3/c11-9-5(3-7(13)10(15)16)1-2-8(14)6(9)4-12/h1-2,7,14H,3,13H2,(H,15,16) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid” include a molecular weight of 224.19 . The compound has a role as a tyrosinate (1-) and a L-alpha-amino acid anion. It is a conjugate base of a L-tyrosine and a L-tyrosine zwitterion .

Scientific Research Applications

Materials Science Applications

Phloretic Acid as a Renewable Building Block :Phloretic acid, a phenolic compound structurally similar to "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," has been identified as a sustainable alternative to phenol. It enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering a solvent-free and purification-free approach. This process facilitates the production of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, highlighting the potential of renewable sources in materials science (Acerina Trejo-Machin et al., 2017).

Medicinal Chemistry Applications

Asymmetric Synthesis of Fluorinated L-Tyrosine :The asymmetric synthesis of various fluorinated derivatives, including "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," demonstrates the compound's utility in creating bioactive molecules. These derivatives are key steps in the synthesis of benzyl bromides and glycine enolate derivatives, highlighting their potential in drug development and biochemical research (M. Monclus et al., 1995).

Antibacterial Agents Development :Research into pyridonecarboxylic acids as antibacterial agents includes the synthesis of compounds with amino- and/or hydroxy-substituted cyclic amino groups. These compounds have shown significant activity against various bacterial strains, suggesting the potential of "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid" and its analogues in the development of new antibacterial drugs (H. Egawa et al., 1984).

Organic Synthesis Applications

Solid-Phase Synthesis of Substituted 2-Aminofuranones :The efficient solid-phase synthesis of 3,5-disubstituted-2-aminofuranones from α-hydroxy acids, which are structurally related to "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," showcases the versatility of these compounds in organic synthesis. This approach underlines the potential of such compounds in creating diverse and complex organic molecules (Dimitris Matiadis et al., 2009).

Carbopalladation of Nitriles :The intramolecular carbopalladation of the cyano group has been utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes, highlighting the utility of "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid" in complex organic reactions. This methodology provides a pathway for creating heterocyclic compounds with significant implications in synthetic organic chemistry (Qingping Tian et al., 2003).

properties

IUPAC Name |

2-amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3/c11-9-5(3-7(13)10(15)16)1-2-8(14)6(9)4-12/h1-2,7,14H,3,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXAMVGOPJRRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2599633.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2599634.png)

![diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2599635.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)

![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)